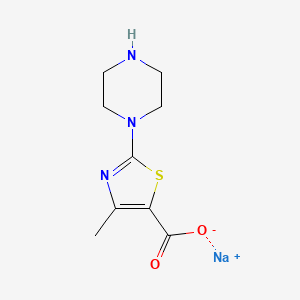
4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETPB and is a pyridinium salt that is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications A study on a similar fluorophore, which showcases solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, highlights the potential of 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide in photophysical applications. These properties are particularly relevant in the development of fluorescent markers and sensors, where the interaction with solvents or specific ions can be used to detect or measure various chemical or biological entities (Zhan-Xian Li et al., 2009).
Synthesis of Heterocyclic Compounds and Their Derivatives The synthesis of thiazoles and their fused derivatives with antimicrobial activities has been researched, showing the versatility of similar ethoxycarbonyl compounds in creating bioactive molecules. These compounds have shown potential in fighting against both bacterial and fungal pathogens, indicating a pathway for the development of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Ring Contraction and Synthesis of Functionalized Pyrrolidines Research on tetrahydropyridinium bromide, a related compound, has shown its utility in undergoing ring contraction with nucleophiles to produce functionalized pyrrolidines. This process is crucial in synthesizing various bioactive and pharmacologically relevant structures, demonstrating the potential utility of 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide in medicinal chemistry and drug discovery (Luca Guideri et al., 2012).
Corrosion Inhibition Another intriguing application is in the field of corrosion inhibition. Pyridinium bromide derivatives have been synthesized and studied as inhibitors for mild steel in acidic solutions, showcasing the potential of such compounds in protecting metals from corrosion. This application is particularly relevant in industrial settings, where the longevity and durability of metal components are critical (Amro A. Raheem & Mehdi S. Shihab, 2022).
Eigenschaften
IUPAC Name |
ethyl 1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-4-carboxylate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO3S.BrH/c1-2-18-14(17)11-5-7-15(8-6-11)10-12(16)13-4-3-9-19-13;/h3-9H,2,10H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVHPNABQUOYHR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2736738.png)
![7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2736739.png)
![3-isobutyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2736740.png)

![6-Chloro-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2736745.png)
![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)





